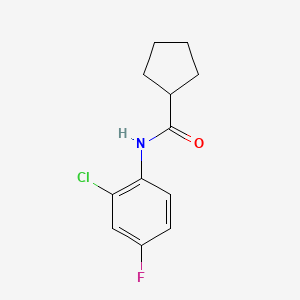![molecular formula C16H18N2O2 B7534099 N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide, also known as DPC 333, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as mentioned above. It has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to increase the levels of endogenous opioids, which are involved in pain relief.
実験室実験の利点と制限
One of the advantages of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 in lab experiments is its high purity and yield, which makes it a reliable compound for research. It has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one of the limitations of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333. One direction is to further study its mechanism of action, which would provide a deeper understanding of its potential applications. Another direction is to study its effects on different types of pain, such as neuropathic pain and cancer pain. Additionally, research could be conducted on the potential use of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 as a pesticide or corrosion inhibitor, as mentioned above. Finally, research could be conducted on the development of new compounds based on the structure of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333, which could have even greater potential for scientific research applications.
In conclusion, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, agriculture, and industry make it a promising compound for further study. While its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 could have even greater potential for scientific research applications.
合成法
The synthesis of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 involves the reaction of 3-methylbenzylamine and 2-acetylpyridine in the presence of dimethylformamide and acetic acid. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity, making it a reliable method for synthesizing N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333.
科学的研究の応用
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties. In industry, it has been studied for its potential use as a corrosion inhibitor, as it has been shown to have excellent corrosion inhibition properties.
特性
IUPAC Name |
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-4-7-13(10-12)11-18-9-5-8-14(16(18)20)15(19)17(2)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNXDMIXDVFSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

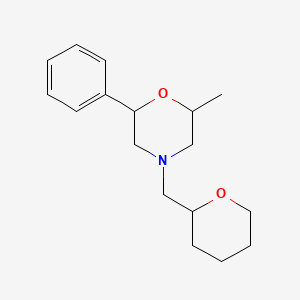
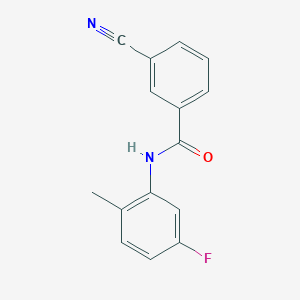
![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
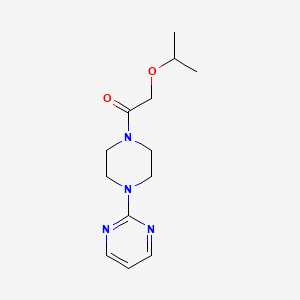

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)

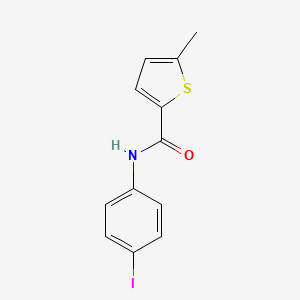
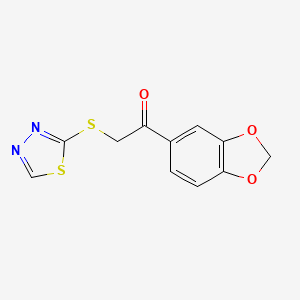
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
